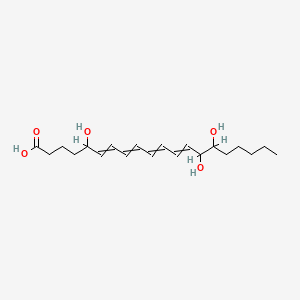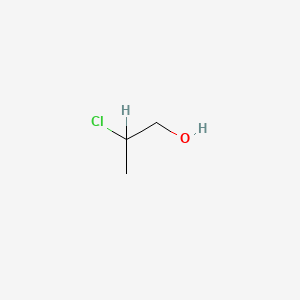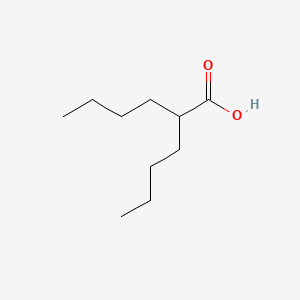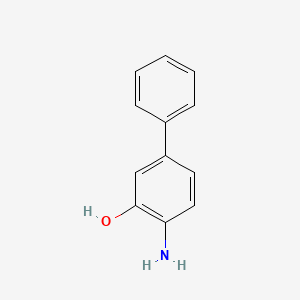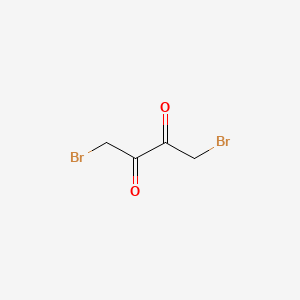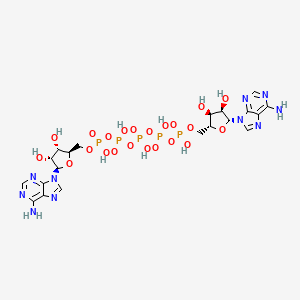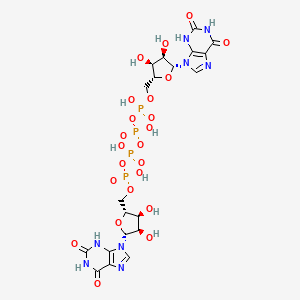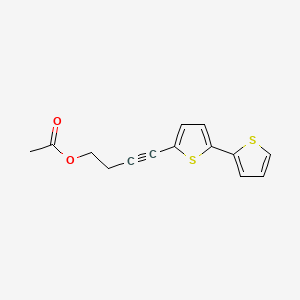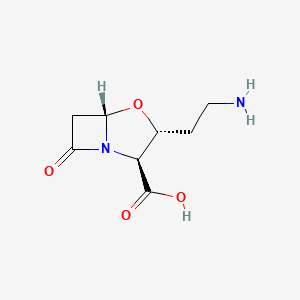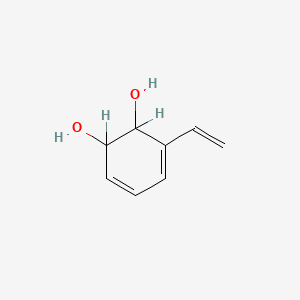![molecular formula C14H13NO4 B1217984 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid CAS No. 346579-89-3](/img/structure/B1217984.png)
3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to the furan compound involves various chemical reactions that produce structurally complex molecules. For example, derivatives of benzo[b]furan carboxylic acids were synthesized and studied using X-ray crystallography and computational methods, demonstrating the intricate methods involved in creating such compounds (Drzewiecka et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including crystallography. For instance, the study on derivatives of benzo[b]furan carboxylic acids provided insights into the molecular arrangements, showcasing the dimer formations and intermolecular interactions that stabilize these molecules (Drzewiecka et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving furan compounds often result in the formation of complex structures with unique properties. The palladium(II)-mediated cascade carboxylative annulation is a notable example, demonstrating the potential to form benzo[b]furan-3-carboxylic acid through a highly efficient process, showcasing the compound's reactivity and the versatility of its chemical transformations (Liao et al., 2005).
Physical Properties Analysis
The physical properties of furan derivatives are influenced by their molecular structure. For example, the study on mesogenic benzoic acids with large branches provided insights into the liquid crystalline behavior of these compounds, highlighting how structural variations can affect physical properties such as phase transitions and thermal behavior (Weissflog et al., 1996).
Wissenschaftliche Forschungsanwendungen
Biomass Conversion and Polymer Production
5-Hydroxymethylfurfural (HMF) and its derivatives, including 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, are considered versatile reagents, known as platform chemicals, derived from plant biomass like hexose carbohydrates and lignocellulose. These compounds have potential applications in replacing non-renewable hydrocarbon sources in the chemical industry. They are used in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals. The shift towards these biomass-derived compounds indicates a move towards more sustainable and environmentally friendly raw materials for various industries (Chernyshev, Kravchenko, & Ananikov, 2017).
Antituberculosis Activity
The antituberculosis properties of organotin complexes, which include derivatives of benzoic acid, have been extensively studied. These compounds exhibit a range of structural diversity and their biological activity is influenced by factors such as the ligand environment, organic groups attached to the tin, compound structure, and toxicity. Notably, triorganotin(IV) complexes demonstrate superior antituberculosis activity compared to diorganotin(IV) complexes. The interaction of these compounds with the tuberculosis bacteria is an area of active research, offering potential pathways for developing new antituberculosis drugs (Iqbal, Ali, & Shahzadi, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-6-12(9(2)19-8)13(16)15-11-5-3-4-10(7-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKCFCRNCNACNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



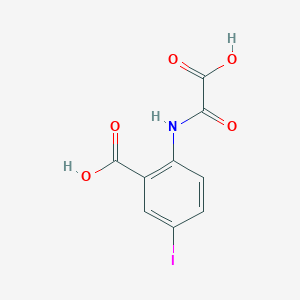
![2-[[1-(2-Amino-1,3-thiazol-4-yl)-2-[(2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1217902.png)
